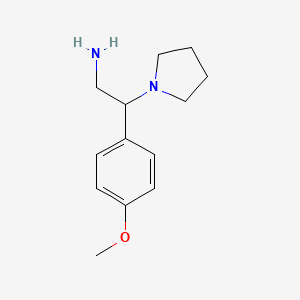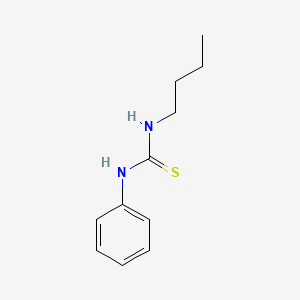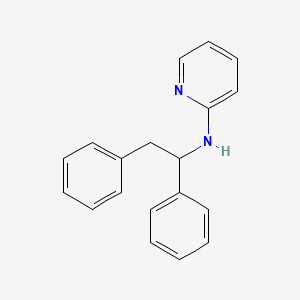
2-(4-甲氧基苯基)-2-吡咯烷-1-基乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, also known as MPPE, is a synthetic compound that is used in laboratory research applications. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. MPPE is a derivative of the pyrrolidine ring system and has a molecular weight of 205.25 g/mol. It is a chiral compound, meaning that the molecule has two enantiomers, or mirror images of the same molecule.
科学研究应用
抗抑郁活性
- 合成和抗抑郁活性:一项研究调查了一系列衍生物,包括 2-苯基-2-(1-羟基环烷基)乙胺的潜在抗抑郁活性。这些化合物显示出显着的递质摄取抑制,表明在抗抑郁治疗中具有潜在的用途 (Yardley 等,1990)。
认知功能障碍治疗
- 对认知功能障碍的影响:NE-100 是 2-(4-甲氧基苯基)-2-吡咯烷-1-基乙胺的衍生物,研究了其对大鼠认知功能障碍的影响。该化合物在逆转苯环利定诱导的认知损伤方面显示出前景,表明在认知障碍的潜在治疗应用 (Ogawa 等,1994)。
细胞毒活性
- 癌症研究中的细胞毒活性:研究人员合成了对非小细胞肺癌细胞具有细胞毒活性的 2-(4-甲氧基苯基)-2-吡咯烷-1-基乙胺衍生物。这些发现对于开发新的抗癌剂具有重要意义 (Jasztold-Howorko 等,2005)。
抗心律失常和降压作用
- 心血管应用:一项针对 1-取代吡咯烷-2-酮和吡咯烷衍生物(与 2-(4-甲氧基苯基)-2-吡咯烷-1-基乙胺相关)的研究显示出强大的抗心律失常和降压活性。这些化合物的作用与其 α-肾上腺能受体阻断特性有关,突出了在治疗心血管疾病中的潜在应用 (Malawska 等,2002)。
单胺氧化酶失活
- 神经系统疾病中的潜力:已研究了与 2-(4-甲氧基苯基)-2-吡咯烷-1-基乙胺相关的化合物失活单胺氧化酶 B 的能力。这表明它们在治疗帕金森病等神经系统疾病中具有潜在的应用 (Ding 和 Silverman,1992)。
复杂分子的合成
- 化学合成和结构研究:研究还集中在使用 2-(4-甲氧基苯基)-2-吡咯烷-1-基乙胺的衍生物合成复杂分子。这包括构建具有多个手性中心的吡咯烷衍生物,这在有机化学和药物设计中非常有价值 (Wang 等,2015)。
属性
IUPAC Name |
2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15/h4-7,13H,2-3,8-10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRPNOSBMHBKSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390160 |
Source


|
| Record name | 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |
CAS RN |
31466-55-4 |
Source


|
| Record name | 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














